

Technical Support Center: Troubleshooting Poor Adhesion in MSA-Based Metal Plating

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Compound of Interest

Compound Name: Methanesulfonic acid

Cat. No.: B1676364

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor adhesion in Methane Sulfonic Acid (MSA)-based metal plating.

Troubleshooting Guide

Poor adhesion of the plated metal to the substrate is a frequent issue that can manifest as peeling, blistering, or flaking of the deposit.^{[1][2][3][4]} This guide provides a systematic approach to identifying and resolving the root causes of adhesion failure.

Question: My plated layer is peeling or flaking. What are the primary causes and how can I fix it?

Answer:

Poor adhesion is most commonly linked to inadequate surface preparation, incorrect plating bath parameters, or contamination.^{[1][2][3][4][5]} Follow these troubleshooting steps to diagnose and resolve the issue.

Step 1: Verify Substrate Preparation

Inadequate surface preparation is a leading cause of poor adhesion.^{[2][4]} The substrate must be chemically clean and active to ensure a strong bond with the plated layer.^[3]

- **Cleaning and Degreasing:** Ensure that all organic contaminants such as oils, greases, and fingerprints are completely removed. Any residue will act as a barrier and prevent proper adhesion.[\[2\]](#)[\[5\]](#) Consider using a multi-stage cleaning process, including an alkaline cleaner followed by a thorough rinse.
- **Surface Activation (Acid Dip):** An acid dip is crucial to remove any oxide layers that may have formed on the substrate surface.[\[1\]](#) For many metals, a dip in a dilute solution of MSA or sulfuric acid is effective. Ensure the acid dip is not contaminated with other metals, as this can lead to the formation of an immersion deposit that hinders adhesion.[\[6\]](#)
- **Rinsing:** Thorough rinsing between each pretreatment step is critical to prevent the drag-in of contaminants into subsequent baths.[\[3\]](#)

Step 2: Evaluate Plating Bath Composition and Operating Parameters

The composition and operating conditions of the MSA plating bath must be within the optimal range for the specific metal being plated.

- **Bath Chemistry:** Verify the concentrations of the metal salt, MSA, and any additives. An imbalance in the bath composition can lead to stressed deposits with poor adhesion.[\[7\]](#) Use Hull cell testing to assess the quality of the deposit across a range of current densities and to determine the need for adjustments to the additive concentrations.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Current Density:** Operating at a current density that is too high can result in burnt, powdery, or stressed deposits with poor adhesion. Conversely, a current density that is too low may lead to slow plating rates and poor deposit properties. Consult the technical data sheet for your specific plating chemistry for the recommended current density range.
- **Temperature:** The bath temperature affects the conductivity of the solution and the deposition kinetics. Operating outside the recommended temperature range can negatively impact adhesion.[\[11\]](#)
- **pH:** While MSA baths are typically strongly acidic, the pH should be monitored and maintained within the specified range.

Step 3: Investigate Potential Contamination

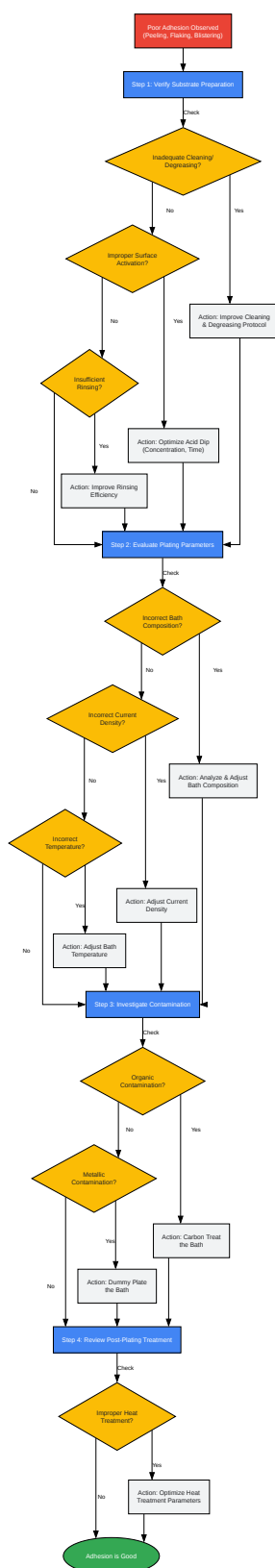
Contaminants in the plating bath can have a detrimental effect on adhesion.

- **Organic Contamination:** Organic contaminants can be introduced from various sources, including the breakdown of additives, drag-in from previous stages, or from masking materials. These contaminants can co-deposit with the metal, leading to brittle and poorly adherent coatings. Carbon treatment can be effective in removing organic impurities.
- **Metallic Contamination:** The presence of even small amounts of certain metallic impurities can interfere with the plating process and cause adhesion problems. Dummy plating (plating at a low current density on a scrap cathode) can be used to remove metallic contaminants. [\[12\]](#)

Step 4: Review Post-Plating Treatments

Certain post-plating treatments, such as heat treatment or baking, can influence the adhesion of the deposit. If such steps are part of your process, ensure they are being carried out at the correct temperature and for the appropriate duration. [\[13\]](#)

Logical Relationship Diagram for Troubleshooting Poor Adhesion



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Caption: Troubleshooting workflow for poor adhesion in MSA-based metal plating.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to ensure good adhesion in MSA-based plating?

A1: The most critical step is undoubtedly substrate preparation.^{[2][4]} A chemically clean and active surface is the foundation for a well-adhered plated deposit. Without proper cleaning, degreasing, and surface activation, even a perfectly maintained plating bath will likely produce poorly adherent coatings.^[3]

Q2: How can I test the adhesion of my plated coating?

A2: Several qualitative tests can be used to evaluate adhesion, as outlined in ASTM B571.^[1]
^{[13][14][15]} Common methods include:

- Bend Test: The sample is bent over a mandrel, and the bent area is examined for flaking or peeling of the coating.^{[16][17]}
- Tape Test (ASTM D3359): A pressure-sensitive tape is applied to a scribed area of the coating and then rapidly removed. The amount of coating removed with the tape indicates the adhesion quality.^{[18][19][20]}
- Chisel or Knife Test: A sharp tool is used to attempt to lift the coating from the substrate.^[17]
- Heat and Quench Test: The plated part is heated and then rapidly cooled in water. The appearance of blisters indicates poor adhesion.^[17]

Q3: Can the concentration of Methane Sulfonic Acid (MSA) affect adhesion?

A3: Yes, the concentration of MSA is important. It contributes to the overall conductivity of the bath and influences the dissolution of the metal anodes.^[21] An incorrect MSA concentration can affect the plating efficiency and the properties of the deposit, potentially leading to poor adhesion.

Q4: Do additives in the MSA plating bath play a role in adhesion?

A4: Absolutely. Additives are crucial for obtaining smooth, bright, and well-adherent deposits. They can act as grain refiners, leveling agents, and stress reducers. An incorrect concentration or an imbalance of additives can lead to stressed, brittle deposits that are prone to peeling.^[12]

Q5: My adhesion is good on some parts of the substrate but poor on others. What could be the cause?

A5: This issue often points to localized problems. The most likely causes are:

- **Uneven Cleaning:** Certain areas of the substrate may not have been cleaned or activated properly. This is common in parts with complex geometries.
- **Uneven Current Distribution:** "High current density" areas (edges and corners) and "low current density" areas (recesses) can plate differently. If the current distribution is very uneven, it can lead to variations in deposit properties, including adhesion.
- **Gas Pitting:** Hydrogen gas bubbles can cling to the surface during plating, preventing the deposition of metal in those areas and creating voids that can be points of adhesion failure. Proper agitation can help to dislodge these bubbles.

Quantitative Data on Operating Parameters

The following table summarizes typical operating parameters for various MSA-based plating baths. These values should be considered as starting points, and optimization may be necessary for specific applications.

Parameter	Tin Plating	Tin-Lead (60/40) Plating	Copper Plating	Nickel Plating
Metal Concentration	15 - 100 g/L Sn ²⁺ [11] [22]	12 - 20 g/L Sn ²⁺ , 8 - 12 g/L Pb ²⁺ [12]	20 - 60 g/L Cu ²⁺	6 g/L Ni ²⁺ [23]
MSA Concentration	50 - 150 ml/L (of 70% MSA) [22]	200 - 250 g/L [12]	100 g/L [11]	Varies; used to dissolve NiCO ₃ [23]
Current Density	10 - 80 A/dm ² [22]	1 - 250 A/ft ² [12]	0.5 - 3.0 A/dm ² [24] [25]	Not Specified
Temperature	35 - 55 °C [22]	21 - 29 °C [12]	25 - 40 °C	90 °C [23]
Additives	Proprietary organic additives [11]	Proprietary organic additives [12]	Suppressors, Accelerators, Levelers	Lactic acid, acetic acid, propionic acid (buffers) [23]
Antioxidant	10 - 30 ml/L [22]	Recommended to prevent Sn ⁴⁺ formation	Not typically required	Not applicable

Experimental Protocols

1. Bend Test for Adhesion (Based on ASTM B571)

Objective: To qualitatively assess the adhesion of a metallic coating to a substrate by bending the sample.

Materials:

- Plated sample
- Mandrel with a diameter approximately four times the thickness of the sample[\[16\]](#)[\[17\]](#)
- Vise

- Low-power microscope (e.g., 4x or 10x magnification)[[26](#)]
- Sharp knife or blade

Procedure:

- Secure the plated sample in a vise.
- Bend the sample 180 degrees over the mandrel with the coated surface facing outward.[[16](#)]
- Examine the bent area under low magnification for any signs of peeling, flaking, or delamination of the coating.[[16](#)][[26](#)]
- If the coating has cracked, attempt to lift it from the substrate with the sharp knife or blade.
[[26](#)]

Interpretation of Results:

- Good Adhesion: The coating remains intact without any signs of peeling or flaking. Cracks in the coating that do not result in delamination are not necessarily indicative of poor adhesion.
[[16](#)]
- Poor Adhesion: The coating peels, flakes, or can be lifted from the substrate with a knife.[[26](#)]

2. Tape Test for Adhesion (Based on ASTM D3359 - Method B)

Objective: To assess the adhesion of a coating to a substrate by applying and removing pressure-sensitive tape over a lattice pattern of cuts made in the coating. This method is suitable for coatings less than 125 μm (5 mils) thick.[[27](#)]

Materials:

- Plated sample
- Sharp cutting tool (e.g., scalpel, razor blade)
- Cutting guide or a cross-hatch cutter with multiple blades

- Pressure-sensitive tape with an adhesion of 40 to 60 oz/in (as specified in ASTM D3359)
- Pencil eraser or other soft, blunt tool
- Magnifying glass

Procedure:

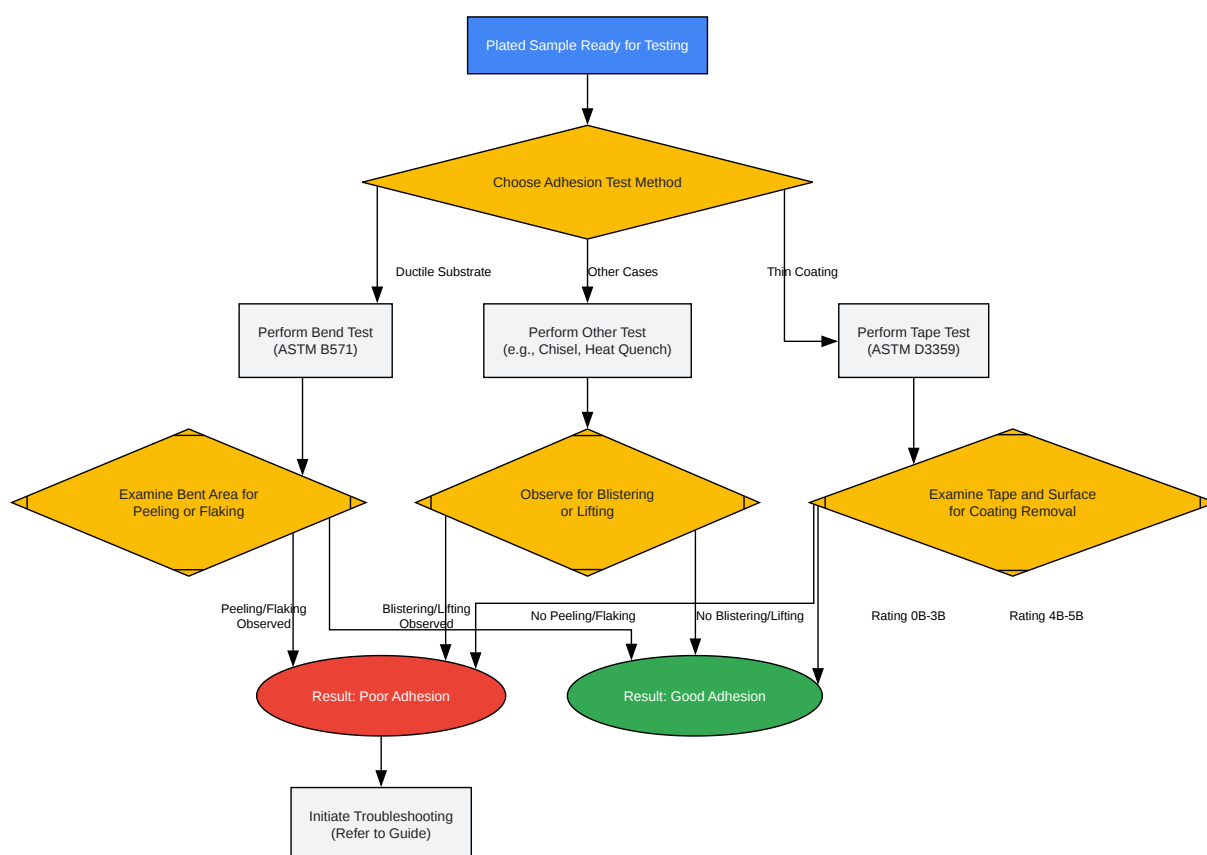
- Make a series of parallel cuts through the coating down to the substrate. The spacing between the cuts should be 1 mm for coatings up to 50 μm thick, and 2 mm for coatings between 50 μm and 125 μm thick.
- Make a second series of parallel cuts perpendicular to the first, creating a lattice pattern.[\[18\]](#)
- Apply the pressure-sensitive tape over the lattice pattern.
- Firmly press the tape onto the surface using a pencil eraser to ensure good contact.[\[20\]](#)
- Within 90 seconds of application, rapidly pull the tape off at an angle as close to 180 degrees as possible.[\[18\]](#)[\[27\]](#)
- Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B to 0B).

Interpretation of Results (Abbreviated ASTM D3359 Scale):

- 5B: The edges of the cuts are completely smooth; none of the squares of the lattice is detached.
- 4B: Small flakes of the coating are detached at intersections; less than 5% of the area is affected.
- 3B: Small flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5 to 15% of the lattice.
- 2B: The coating has flaked along the edges and on parts of the squares. The area affected is 15 to 35% of the lattice.

- 1B: The coating has flaked along the edges of cuts in large ribbons and whole squares have detached. The area affected is 35 to 65% of the lattice.
- 0B: Flaking and detachment worse than Grade 1.

Experimental Workflow Diagram



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Caption: Workflow for conducting and interpreting adhesion tests on plated samples.

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